1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride
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Overview
Description
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidine ring and a triazole ring, both of which are known for their significant biological and chemical properties
Preparation Methods
The synthesis of 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane.
Formation of the Triazole Ring:
Coupling of the Rings: The pyrrolidine and triazole rings are then coupled through an ethyl linker. This step typically involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution with an ethyl halide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid (HCl).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the breakdown of the triazole ring.
Common reagents and conditions used in these reactions include strong acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH), and various organic solvents (e.g., methanol, ethanol).
Scientific Research Applications
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride can be compared with other similar compounds, such as:
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole: A similar compound with a different triazole ring, which may exhibit different biological activities.
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole monohydrochloride: A related compound with a single hydrochloride group, which may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and triazole rings, as well as its dihydrochloride salt form, which can enhance its solubility and stability in aqueous solutions.
Properties
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-2-5-11(4-1)7-8-12-6-3-9-10-12;;/h3,6H,1-2,4-5,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGADUSJLQWGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=CN=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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